5-Fluorocytidine
Description
Properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5+,6?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZQWQNZQMHQR-CAXIXURWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ribofuranose-Based Glycosylation
A widely adopted method involves coupling 5-fluorocytosine (5-FC) with protected ribofuranose derivatives. For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reacts with 5-FC in the presence of a silylating agent (e.g., hexamethyldisilazane) to form a protected intermediate. Subsequent deprotection under basic conditions yields 5-FCyd with a reported yield of 68–72%. Key advantages include:
Trifluoromethanesulfonic Acid Trimethylsilyl (TMSOTf)-Catalyzed Coupling
Chinese Patent CN102250175A describes a method using TMSOTf as a catalyst to couple 5-FC with 5-deoxy-1,2,3-tri-O-acetylribose in anhydrous solvents (e.g., toluene or acetonitrile). The process achieves an 81–82% yield of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a capecitabine intermediate. Critical parameters include:
-
Temperature : Reactions conducted at 0–5°C minimize side-product formation.
-
Solvent choice : Dichloromethane enhances reaction efficiency compared to polar aprotic solvents.
Enzymatic Synthesis
Pyrimidine-Nucleoside Phosphorylase (PNP)-Mediated Transglycosylation
Patent CN103509837A outlines an enzymatic approach using PNP to catalyze the transglycosylation of 5-FC and 5-deoxyribose-1-phosphate. This method avoids toxic reagents and achieves yields up to 96% under mild conditions (28°C, pH 7.4). Key features:
Biocatalytic vs. Chemical Routes: A Comparison
Fluorination of Cytidine Derivatives
Direct Fluorination with Elemental Fluorine
Early approaches fluorinated cytidine using F₂ gas in liquid hydrogen fluoride (HF), but this method poses significant safety risks and equipment corrosion. Modern adaptations (CN110615767B) employ N⁴-acyl-protected cytosine derivatives (e.g., N⁴-acetylcytosine) fluorinated in glacial acetic acid, followed by deprotection with ammonia/methanol. This two-step process achieves 99.9% purity and 85–90% yield.
Continuous Flow Fluorination
A continuous flow system using cytosine formic acid solutions and F₂ gas achieves 83% yield with 95% purity. Advantages include reduced reaction time (<1 hour) and minimized byproduct formation.
Recent Advancements in Solid-Phase Synthesis
Hydroxycinnamic Acid Conjugates
A 2024 study synthesized 5'-deoxy-5-fluorocytidine derivatives by coupling 5-FCyd with hydroxycinnamic acids (e.g., caffeic acid) using EDCI/DMAP. While antitumor activity was moderate (IC₅₀: 37–133 μM), this method highlights the potential for modular drug design.
Critical Analysis of Methodologies
Yield Optimization Challenges
Chemical Reactions Analysis
Coupling with Hydroxycinnamic Acids
Conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids (HCAs) were synthesized to enhance anti-pancreatic cancer activity . Key reactions:
-
Protection : 5′-Deoxy-5-fluorocytidine was protected with acetyl groups (2',3'-di-O-acetyl).
-
Coupling Agents : PyBOP, EDCI, and DCC facilitated amide bond formation with HCAs (e.g., coumaroyl, caffeoyl).
-
Outcome : Six conjugates (1–6 ) showed IC<sub>50</sub> values of 14–133 μM against pancreatic cancer cells, comparable to 5-fluorouracil (5-FU) .
Bacterial Amidohydrolase-Mediated Activation
Bacterial enzymes YqfB and D8_RL hydrolyze prodrugs to release cytotoxic metabolites :
-
Substrates : Modified this compound derivatives (e.g., N<sup>4</sup>-acetylcytidine, N<sup>4</sup>-benzoylcytidine).
-
Conditions : 25 mM Tris-HCl (pH 8), 37°C, 12 hours.
Table 2: Enzymatic Hydrolysis Efficiency
| Enzyme | Substrate | Hydrolysis Product | Detection Method |
|---|---|---|---|
| YqfB | 5-Fluoro-N<sup>4</sup>-acetylcytidine | This compound | LC-MS |
| D8_RL | 5-Fluoro-N<sup>4</sup>-pivaloylcytidine | This compound | LC-MS |
Cytidine Deaminase Conversion
Eukaryotic cytidine deaminases convert this compound into 5-fluorouridine, a precursor of 5-FU :
-
Pathway : this compound → 5-Fluorouridine → 5-Fluorodeoxyuridine → 5-FU .
-
Relevance : Critical for intracellular activation of prodrugs like capecitabine .
Conjugation with Albumin and CES2 Binding
Molecular docking studies reveal interactions critical for prodrug delivery :
-
Albumin Binding : Conjugates bind at the warfarin-binding site, facilitating systemic transport .
-
CES2 Hydrolysis : Hydrogen bonding between the acetyl group of 5-FCR conjugates and Ser228 in CES2 promotes hydrolysis, releasing 5-FU .
Photophysical Stability
Scientific Research Applications
Anticancer Applications
5-Fluorocytidine has been primarily investigated for its anticancer properties, particularly in the context of pancreatic cancer and colorectal cancer.
Case Studies and Research Findings
- Pancreatic Cancer: Recent studies synthesized amide conjugates of 5-deoxy-5-fluorocytidine (5-dFCR) with hydroxycinnamic acids, demonstrating enhanced efficacy against pancreatic cancer cell lines (BxPC-3 and AsPC-1) with IC50 values comparable to those of 5-FU. The most potent compound showed an IC50 value of 14 μM against BxPC-3 cells, indicating significant potential for further development in cancer therapy .
- Colorectal Cancer: A pharmacokinetic study involving patients treated with capecitabine (a prodrug that converts to 5-FU) highlighted the role of cytidine deaminase in converting 5-dFCR to its active form, 5-deoxy-5-fluorouridine (5-DFUR). This conversion was found to be influenced by renal function, suggesting that renal clearance could impact therapeutic efficacy .
Antiviral Applications
Beyond oncology, this compound has been explored for its antiviral properties, particularly against viral infections such as HIV.
Case Studies
- HIV Research: β-l-2′,3′-Dideoxy-5-fluorocytidine (β-l-FddC), an analog of 5-FC, exhibited selective antiviral activity against HIV types 1 and 2 in vitro. Pharmacokinetic studies in rhesus monkeys indicated favorable absorption and distribution characteristics, supporting further investigation into its potential as an antiviral agent .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Metabolism
Research indicates that the metabolism of 5-FC is significantly influenced by renal function. In patients with renal impairment, peak concentrations of 5-FC increased markedly after administration, which raises considerations for dosage adjustments in clinical settings .
Safety Studies
Clinical studies have shown that while 5-FC can be effective against certain infections and cancers, it may also lead to the development of resistant strains in prolonged treatments. Monitoring serum concentrations is crucial to avoid toxicity and ensure therapeutic efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can inhibit the replication of viruses or the proliferation of cancer cells. It acts as a nucleoside reverse transcriptase inhibitor, interfering with the synthesis of viral DNA. Additionally, it can modulate the expression of certain proteins, such as P-glycoprotein, which plays a role in drug resistance.
Comparison with Similar Compounds
Key Research Findings
Prodrug Activation :
- Capecitabine’s hydrolysis to 5′-DFCR is catalyzed by carboxylesterases (CES1A1/CES2), with intestinal CES2 contributing to both efficacy and toxicity .
- 5FCyd’s conversion to 5-FU is critical for TS inhibition .
Synergistic Combinations: 5FCyd-functionalized nanoparticles enhance X-ray-induced ROS production and drug release, improving tumor cell killing .
Toxicity Mitigation :
- Thymidine rescues 5FCyd-induced growth inhibition in mammalian cells, highlighting TS as a key target .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluorocytidine, and how do reaction conditions influence yield and purity?
- Answer: this compound is synthesized via nucleophilic fluorination of cytidine derivatives. A key method involves silicon-based intermediates, where cytidine is treated with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to form a silylated intermediate, followed by fluorination using a fluorinating agent (e.g., Selectfluor™). Reaction conditions, such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of fluorinating agents, critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is required to remove byproducts like unreacted cytidine or fluorinated impurities .
Q. What mechanisms underlie this compound’s antiviral and anticancer activities?
- Answer: this compound exerts its effects through metabolic incorporation into RNA/DNA. In antiviral contexts, it inhibits viral RNA polymerase by mimicking cytidine, leading to chain termination or dysfunctional viral RNA. In cancer, it is metabolized to 5-fluorouracil (5-FU) via cytidine deaminase, which inhibits thymidylate synthase, disrupting DNA synthesis. Additionally, this compound directly incorporates into ribosomal RNA, impairing 45S precursor maturation, thereby inhibiting protein synthesis in rapidly dividing cells .
Q. How can researchers validate the incorporation of this compound into RNA/DNA in experimental models?
- Answer: Use enzymatic hydrolysis of extracted nucleic acids (DNA/RNA) with nucleases (e.g., nuclease P1) and phosphatases to release nucleosides. Employ LC/MSMS with isotopically labeled internal standards (e.g., ¹⁵N5-dGua) for quantification. Compare retention times and mass spectra of this compound against synthetic standards. Confirm incorporation via cytotoxicity assays in cell lines with/without cytidine deaminase activity, as cells lacking this enzyme show reduced 5-FU conversion and resistance .
Advanced Research Questions
Q. How to design enzyme-prodrug systems using modified this compound compounds to enhance therapeutic efficacy?
- Answer: Develop prodrugs by acylating the N4 position of this compound (e.g., 5-fluoro-N4-[3-indolepropionyl]cytidine) to mask cytotoxicity until hydrolysis by bacterial amidohydrolases (e.g., YqfB). Key considerations:
- Enzyme Specificity: Validate hydrolysis efficiency via kinetic assays (e.g., HPLC monitoring of prodrug conversion).
- Toxicity Synergy: Test combinations of hydrolysis products (e.g., this compound + 3-indolepropionic acid) using MTT assays. Note that synergistic effects may vary by cell line; prioritize cell models with validated sensitivity .
Q. What methodological considerations are critical when analyzing contradictory results in combination therapy studies involving this compound?
- Answer:
- Dose-Response Curves: Use non-linear regression to assess IC50 shifts in monotherapy vs. combination treatments.
- Statistical Models: Apply Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects.
- Cell Line Variability: Replicate experiments across multiple lines (e.g., HCT116 vs. MCF7) to account for differential metabolic enzyme expression. For example, 3-indolepropionic acid showed no toxicity in HCT116 but may act synergistically in other lines .
Q. What strategies ensure accurate quantification of this compound in biological matrices using LC/MSMS?
- Answer:
- Internal Standards: Use stable isotope-labeled analogs (e.g., ¹³C-5-Fluorocytidine) to correct for matrix effects and ionization variability.
- Sample Preparation: Deproteinize samples with acetonitrile/methanol (4:1) to minimize interference.
- Validation Parameters: Assess linearity (R² > 0.99), limit of detection (LOD < 1 nM), and intra/inter-day precision (CV < 15%) per FDA guidelines. Cross-validate with orthogonal methods like HPLC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
